molecular formula C16H12ClN5O3S B11964541 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964541
M. Wt: 389.8 g/mol
InChI Key: PPBZMOJWGRSPHC-GIJQJNRQSA-N
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Description

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with triazole derivatives. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. The compound can also interact with enzymes, leading to the inhibition of their activity. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, making it a versatile agent in different biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chloro and nitro groups. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12ClN5O3S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O3S/c17-13-7-6-11(8-14(13)22(23)24)9-18-21-15(19-20-16(21)26)10-25-12-4-2-1-3-5-12/h1-9H,10H2,(H,20,26)/b18-9+

InChI Key

PPBZMOJWGRSPHC-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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